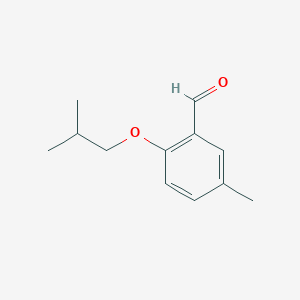

2-Isobutoxy-5-methylbenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

5-methyl-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZRIIBKTKSFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isobutoxy 5 Methylbenzaldehyde and Its Analogs

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the isobutoxy and formyl groups onto the p-cresol backbone in a highly convergent manner. While less common, one-pot procedures that combine etherification and formylation can be envisaged. For instance, a possible route could involve the simultaneous or sequential reaction of p-cresol with an isobutylating agent and a formylating agent under conditions that promote both reactions. However, controlling the regioselectivity of the formylation to exclusively target the ortho position to the hydroxyl group (which is subsequently etherified) presents a significant challenge due to the activating nature of the methyl and hydroxyl groups, which can direct substitution to multiple positions.

A related one-pot synthesis has been described for 2-alkoxy-5-aminobenzaldehyde diethyl acetals, which suggests the feasibility of such convergent strategies for structurally similar compounds. This approach involves the polycondensation of acetal-protected AB-type monomers, indicating that with appropriate starting materials and reaction conditions, a direct synthesis of 2-isobutoxy-5-methylbenzaldehyde could potentially be developed.

Precursor-Based Synthesis Pathways

Precursor-based pathways are more conventional and offer greater control over the final product's structure. These methods typically start with a substituted benzene (B151609) ring and introduce the required functional groups in a stepwise fashion.

Alkylation Reactions (e.g., from 2-hydroxy-5-methylbenzaldehyde)

A common and straightforward method for the synthesis of this compound is the alkylation of its precursor, 2-hydroxy-5-methylbenzaldehyde. This transformation is typically achieved through the Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde is first deprotonated by a base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with an isobutyl halide, such as isobutyl bromide or isobutyl iodide, to yield the desired this compound.

| Reactant 1 | Reactant 2 | Reagent | Product |

|---|---|---|---|

| 2-hydroxy-5-methylbenzaldehyde | Isobutyl bromide | Potassium carbonate | This compound |

Formylation Reactions (e.g., Gattermann-Koch, Friedel-Crafts)

Formylation reactions introduce the aldehyde group onto an aromatic ring. Several named reactions are applicable for the synthesis of aromatic aldehydes, with their suitability depending on the nature of the substrate. For the synthesis of this compound, the starting material would typically be 4-isobutoxytoluene.

Gattermann-Koch Reaction : This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a catalyst, typically a mixture of aluminum chloride and cuprous chloride. However, the Gattermann-Koch reaction is generally not applicable to phenolic ethers, making it unsuitable for the direct formylation of 4-isobutoxytoluene.

Friedel-Crafts Acylation : A related approach is the Friedel-Crafts acylation, followed by reduction. An acyl group, such as an acetyl group, can be introduced onto the aromatic ring of 4-isobutoxytoluene using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride). The resulting ketone can then be reduced to the corresponding aldehyde. The acylation of 4-isobutoxytoluene would be expected to yield the 2-acyl derivative as a major product due to the ortho,para-directing effects of the isobutoxy and methyl groups.

Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction is a milder method for formylating electron-rich aromatic compounds. It employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reagent is a weaker electrophile than those generated in the Gattermann-Koch or Friedel-Crafts reactions and is therefore more selective for highly activated aromatic rings. The reaction of 4-isobutoxytoluene with the Vilsmeier reagent would be expected to yield this compound.

Duff Reaction : The Duff reaction is a formylation method specific to phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. This reaction is highly ortho-selective. While not directly applicable to 4-isobutoxytoluene, it is a key method for synthesizing the precursor, 2-hydroxy-5-methylbenzaldehyde, from p-cresol.

Reimer-Tiemann Reaction : The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols. It involves the reaction of a phenol with chloroform (B151607) in a basic solution. Similar to the Duff reaction, this method is used to synthesize the precursor 2-hydroxy-5-methylbenzaldehyde from p-cresol.

| Formylation Reaction | Typical Substrate | Reagents | Key Features |

|---|---|---|---|

| Gattermann-Koch | Benzene and its alkyl derivatives | CO, HCl, AlCl₃/CuCl | Not suitable for phenolic ethers. |

| Friedel-Crafts Acylation (followed by reduction) | Aromatic hydrocarbons and activated derivatives | Acyl halide, Lewis acid | Introduces an acyl group that can be reduced to a formyl group. |

| Vilsmeier-Haack | Electron-rich aromatic compounds | DMF, POCl₃ | Milder conditions, suitable for activated rings. |

| Duff | Phenols | Hexamethylenetetramine, acid | Ortho-selective formylation of phenols. |

| Reimer-Tiemann | Phenols | CHCl₃, base | Ortho-formylation of phenols. |

Pummerer Reaction in Aldehyde Synthesis

The Pummerer rearrangement provides an alternative, indirect method for the synthesis of aldehydes from sulfoxides. In this reaction, an alkyl sulfoxide is treated with an activating agent, typically acetic anhydride, which leads to the formation of an α-acyloxythioether. Subsequent hydrolysis of this intermediate yields the corresponding aldehyde.

For the synthesis of an aromatic aldehyde like this compound, this would involve the preparation of a suitable sulfoxide precursor, such as (2-isobutoxy-5-methylbenzyl) methyl sulfoxide. Treatment of this sulfoxide with acetic anhydride would induce the Pummerer rearrangement to form an α-acetoxythioether. Hydrolysis of this intermediate would then furnish the desired aldehyde. This multi-step approach is generally less direct than the formylation reactions described above but can be a useful alternative, particularly in cases where direct formylation is problematic.

Knoevenagel Condensation for Cyanoacrylate Derivatives

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that can be used to synthesize derivatives of this compound. In this reaction, an aldehyde or ketone condenses with an active methylene (B1212753) compound, such as ethyl cyanoacetate, in the presence of a basic catalyst. The reaction of this compound with ethyl cyanoacetate would yield ethyl 2-cyano-3-(2-isobutoxy-5-methylphenyl)acrylate. This reaction is often followed by spontaneous dehydration to give an α,β-unsaturated product.

| Aromatic Aldehyde | Active Methylene Compound | Catalyst | Product |

|---|---|---|---|

| This compound | Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2-isobutoxy-5-methylphenyl)acrylate |

| Benzaldehyde (B42025) | Ethyl cyanoacetate | Diisopropylethylammonium acetate | Ethyl 2-cyano-3-phenylacrylate |

Aldol Condensation and Dehydrocyclization Pathways

More complex synthetic strategies can involve the construction of the aromatic ring itself through condensation and cyclization reactions. The aldol condensation, a fundamental carbon-carbon bond-forming reaction, can be employed to build larger molecules from smaller carbonyl-containing precursors. For example, the self-condensation of acetaldehyde can lead to the formation of crotonaldehyde, which can then undergo further reactions.

By carefully selecting the starting materials and reaction conditions, it is possible to construct a six-membered ring that can subsequently be aromatized through a dehydrocyclization reaction. This process typically involves the elimination of water and/or hydrogen to form the stable aromatic system. While this approach is not a direct route to this compound, it represents a powerful strategy for the synthesis of highly substituted aromatic compounds from simple acyclic precursors. The complexity of such a route, however, makes it less common for the synthesis of this specific target molecule compared to the modification of a pre-existing aromatic ring.

Acetalization Reactions of Benzaldehyde Derivatives

Acetalization is a crucial protective strategy in organic synthesis, converting aldehydes and ketones into acetals to prevent unwanted reactions. nih.gov This process is particularly important in the synthesis of complex molecules where specific functional groups must be shielded. Traditionally, the synthesis of acetal derivatives has relied on the use of strong Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4). nih.govacs.org However, these methods are often associated with issues of corrosion, significant effluent production, and complex purification and neutralization steps. nih.govacs.org

In response to these challenges, there has been a shift towards the use of heterogeneous acid catalysts such as zeolites, montmorillonite, and metal-organic frameworks (MOFs). nih.govacs.org These solid acid catalysts offer advantages in terms of easier separation, reusability, and reduced environmental impact. The reaction mechanism for acetalization involves a nucleophilic attack on the carbonyl carbon of the benzaldehyde by an alcohol molecule. This is followed by an intermolecular nucleophilic attack and a proton transfer, leading to the formation of a hemiacetal. A second alcohol molecule then attacks the hemiacetal, resulting in the final acetal product and the elimination of a water molecule. nih.gov

The efficiency of the acetalization reaction can be influenced by various factors, including the nature of the catalyst, reaction temperature, and the ratio of alcohol to aldehyde. researchgate.net For instance, studies have shown that increasing the acidity of MOF catalysts can enhance their catalytic activity in benzaldehyde acetalization. researchgate.net

Duff Reaction for ortho-Hydroxybenzaldehydes

The Duff reaction is a formylation method used to synthesize ortho-hydroxybenzaldehydes from phenols, utilizing hexamine as the source of the formyl group. wikipedia.orgchem-station.com This reaction is particularly effective for phenols with electron-donating substituents, as formylation preferentially occurs at the ortho position to these groups. wikipedia.org If the ortho positions are blocked, the formylation will occur at the para position. wikipedia.org

The reaction is typically carried out in the presence of anhydrous glycerol and glyceroboric acid at elevated temperatures, around 150-160°C. uni.edu The resulting ortho-hydroxyaldehyde can then be isolated in a relatively pure form by steam distillation after acidification of the reaction mixture. uni.edu One of the advantages of the Duff reaction is that it often provides better yields than the Reimer-Tiemann reaction and requires a shorter reaction time of only two to three hours. uni.edu

The mechanism of the Duff reaction is thought to be related to that of the Reimer-Tiemann reaction. wikipedia.org It involves the protonation and subsequent ring-opening of hexamine to form an iminium ion. This electrophile then attacks the aromatic ring, leading to a benzylamine intermediate. An intramolecular redox reaction follows, which oxidizes the benzylic carbon to an aldehyde. The final aldehyde is formed upon acid hydrolysis. wikipedia.org

The Duff reaction has been successfully applied to a variety of phenols, including those where the Reimer-Tiemann reaction fails, such as with o-chlorophenol, o-bromophenol, and 2,4-dichlorophenol. uni.edu It can also be used to introduce multiple aldehyde groups onto the aromatic ring if more than one ortho position is available. wikipedia.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. uniroma1.it These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov

Atom Economy and Waste Prevention

Atom economy is a fundamental concept in green chemistry that focuses on maximizing the incorporation of all materials used in a process into the final product. epa.govjk-sci.com It provides a measure of the efficiency of a chemical reaction by considering how many atoms from the reactants are incorporated into the desired product and how many are lost as byproducts. rsc.org Designing syntheses with high atom economy is a key strategy for waste prevention, which is the first principle of green chemistry. nih.govepa.gov

Addition reactions, for example, are considered highly atom-economical as all the atoms of the reactants are incorporated into the final product. rsc.orgjocpr.com In contrast, elimination and substitution reactions often generate stoichiometric byproducts, leading to lower atom economy. rsc.org The environmental factor (E-factor) is another metric used to quantify waste, measuring the ratio of the mass of waste to the mass of the product. researchgate.net By prioritizing reactions with high atom economy and low E-factors, chemists can significantly reduce the environmental impact of chemical manufacturing. epa.govresearchgate.net

| Metric | Definition | Goal in Green Synthesis |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| E-Factor | Total weight of waste / Weight of product | Minimize |

Use of Safer Solvents and Auxiliaries (e.g., glycerol, acetic acid)

Solvents play a critical role in chemical processes but are also a major source of waste and environmental concern, accounting for 50-80% of the mass in a typical batch chemical operation. organic-synthesis.comskpharmteco.com The fifth principle of green chemistry advocates for making the use of auxiliary substances like solvents unnecessary whenever possible, and when they are used, to choose innocuous options. nih.govskpharmteco.com

Glycerol, a byproduct of biodiesel production, has emerged as a promising green solvent. core.ac.ukunina.it It is biodegradable, non-toxic, has a high boiling point, low vapor pressure, and is capable of dissolving a wide range of organic and inorganic compounds. nih.govmdpi.com These properties make it an attractive alternative to conventional volatile organic solvents. core.ac.uk Glycerol has been successfully used as a solvent in various reactions, including the synthesis of organic disulfides and aza-Michael additions. core.ac.uk In some cases, the use of glycerol has been shown to enhance reaction efficiency and selectivity, while also facilitating product separation and catalyst recycling. mdpi.com

Acetic acid, particularly in diluted form, is another example of a safer solvent. thecalculatedchemist.com It is a weak organic acid that can be used as both a solvent and a reagent in various chemical transformations. thecalculatedchemist.com The selection of solvents should be guided by their toxicity, safety profile, and environmental impact. organic-synthesis.com

Renewable Feedstocks Utilization (e.g., bioethanol-derived precursors)

The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks whenever technically and economically feasible. nih.gov Biomass, which includes materials derived from plants and other biological sources, represents a key renewable resource for the chemical industry. ncsu.edu

Bioethanol, produced from the fermentation of sugars derived from crops like corn, sugarcane, and wheat, is a versatile platform chemical that can be converted into a variety of valuable products. ncsu.eduresearchgate.net It can serve as a precursor for the synthesis of acetaldehyde, ethyl acetate, and other important chemical intermediates. researchgate.net The use of bioethanol and other biomass-derived platform compounds (BDPCs) offers a sustainable alternative to petroleum-based feedstocks, helping to reduce greenhouse gas emissions and our reliance on fossil fuels. nih.govsemanticscholar.org

The conversion of BDPCs into biofuel precursors and other chemicals often involves catalytic processes such as aldol condensation and hydrodeoxygenation. nih.govsemanticscholar.org Research in this area is focused on developing efficient and selective catalysts to transform biomass-derived molecules into desired products. scirp.org

Advanced Characterization Methodologies in Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 2-Isobutoxy-5-methylbenzaldehyde by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For aromatic aldehydes like this compound, the aldehyde proton (CHO) typically appears at a distinct downfield chemical shift, generally between 9.5 and 9.9 ppm. pdx.edu The protons on the benzene (B151609) ring (Ar-H) resonate in the range of 6.0 to 9.5 ppm. pdx.edu The chemical shifts of the isobutoxy group protons would be expected in the upfield region of the spectrum. The methylene (B1212753) protons (O-CH₂) adjacent to the oxygen are expected around 3.6 ppm, while the methine proton (CH) and the terminal methyl protons (CH₃) of the isobutyl group would appear further upfield. pdx.edu

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the downfield region, typically above 190 ppm. compoundchem.com Aromatic carbons generally resonate between 125 and 170 ppm. oregonstate.edu The carbons of the isobutoxy group and the methyl group on the ring would appear in the upfield region of the spectrum. compoundchem.comoregonstate.edu For instance, in a related compound, 2-methylbenzaldehyde, the aldehyde carbon appears at 193.3 ppm, while the aromatic carbons are observed between 126.4 and 140.1 ppm, and the methyl carbon is at 19.0 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.5 - 10.0 | - |

| Aromatic H | 6.5 - 8.0 | - |

| Isobutoxy -OCH₂- | ~3.7 | ~75 |

| Isobutoxy -CH- | ~2.0 | ~28 |

| Isobutoxy -CH₃ | ~1.0 | ~19 |

| Ring -CH₃ | ~2.3 | ~20 |

| Aldehyde C=O | - | >190 |

| Aromatic C | - | 110 - 165 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the carbonyl group (C=O) of the aldehyde, the C-O stretch of the ether linkage, and the C-H bonds of the aromatic ring and the alkyl groups. The strong C=O stretching vibration for an aromatic aldehyde typically appears in the region of 1710-1685 cm⁻¹. The C-O stretching of the isobutoxy group would likely be observed in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while alkyl C-H stretching occurs just below 3000 cm⁻¹.

Raman Spectroscopy (including Confocal Raman Microscopy)

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing molecular vibrations. nih.gov In the context of this compound, Raman scattering would also reveal characteristic peaks for the aldehyde, ether, and aromatic functionalities. Confocal Raman microscopy, a more advanced technique, allows for the chemical imaging of a sample with high spatial resolution. rsc.orgresearchgate.net This could be employed to study the distribution of this compound within a complex matrix or to analyze its purity on a microscopic scale. rsc.orgnih.gov The technique is label-free and provides detailed chemical information based on the unique vibrational signatures of the molecules present. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and semi-volatile compounds like this compound. zeptometrix.com In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase in the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint. The molecular ion peak would confirm the molecular weight of this compound, and the fragmentation pattern would provide structural information, such as the loss of the isobutoxy group or the aldehyde group. This technique is widely used for both qualitative identification and quantitative analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MSⁿ, HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov While this compound is amenable to GC-MS, LC-MS could also be employed, especially for complex sample matrices. nih.gov The "n" in LC-MSⁿ indicates the capability of performing multiple stages of mass analysis (tandem mass spectrometry), which provides more detailed structural information through controlled fragmentation of selected ions. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govmdpi.com This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is a significant advantage for structure confirmation and for distinguishing between compounds with the same nominal mass. rsc.org The use of HRMS in conjunction with LC can provide a high degree of confidence in the identification of this compound in various samples. ethz.ch

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile, and thermally labile molecules. In the context of this compound, MALDI-TOF-MS could theoretically be used to determine its precise molecular weight and to study its potential aggregation or complexation with other molecules. The process involves co-crystallizing the analyte with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as ions. These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined by their flight time.

Currently, specific research findings detailing the MALDI-TOF-MS analysis of this compound are not widely available in public literature. However, the technique remains a powerful tool for the structural investigation of similar organic compounds.

Crystallographic Analysis

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction is an indispensable technique for determining the precise three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide definitive information about its bond lengths, bond angles, and crystal packing arrangement. This data is crucial for understanding intermolecular interactions and the solid-state properties of the compound.

As of now, publicly accessible crystallographic data for this compound has not been reported. The successful application of this technique is contingent on the ability to produce high-quality single crystals of the compound.

Other Analytical Methods

A suite of other analytical techniques can provide further insights into the material properties of this compound.

Thermal Gravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that measure changes in a material's physical and chemical properties as a function of temperature. psu.edu TGA monitors the mass of a sample as it is heated, providing information on thermal stability and decomposition temperatures. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization. netzsch.com

Electron Microscopy (TEM, FE-SEM)

Transmission Electron Microscopy (TEM) and Field-Emission Scanning Electron Microscopy (FE-SEM) are powerful imaging techniques used to visualize the morphology and microstructure of materials at the nanoscale. While typically applied to solid-state materials and nanomaterials, these techniques could potentially be used to study the morphology of crystalline or amorphous forms of this compound if prepared appropriately.

Detailed studies employing electron microscopy for the analysis of this compound have not been found in the available literature.

X-ray Diffraction (XRD) for Material Characterization

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique used to characterize the crystalline nature of a material. It provides information on the crystal structure, phase purity, and crystallite size of a sample. For this compound, powder XRD could be used to identify its crystalline form(s) and to ensure the purity of a synthesized batch.

Specific XRD patterns for this compound are not currently present in open-access databases. This information would be fundamental for the material characterization of the solid form of the compound.

Based on the available information, there are no specific computational or theoretical studies published in scientific literature that focus solely on the chemical compound “this compound” for the requested analyses, including Density Functional Theory (DFT) applications, ab initio calculations, semi-empirical quantum chemical methods like the PM6 approximation, reaction mechanism elucidation, or conformational analysis.

Therefore, it is not possible to generate an article with the detailed research findings and data tables as specified in the provided outline. The scientific community has not published research in these particular areas for this specific compound.

Computational Chemistry and Theoretical Studies

Prediction of Chemical Behavior and Properties

Theoretical calculations can forecast a range of chemical behaviors and properties, offering a predictive lens into the compound's reactivity and stability.

Thermodynamic and kinetic parameters of 2-isobutoxy-5-methylbenzaldehyde can be determined through computational methods. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to obtain optimized molecular geometries and vibrational frequencies. nih.govresearchgate.net

From these fundamental calculations, key thermodynamic properties can be derived. These include enthalpy (H), Gibbs free energy (G), and entropy (S). These values are essential for predicting the spontaneity of reactions involving the compound and its stability under various conditions.

Kinetic predictions, on the other hand, focus on the energy barriers of potential reactions. By mapping the potential energy surface for a given reaction pathway, the activation energy can be calculated. rsc.org A lower activation energy suggests a faster reaction rate. For instance, the reactivity of the aldehyde group in cycloaddition reactions can be theoretically examined to predict its kinetic feasibility. rsc.org Global reactivity descriptors, such as electrophilicity and hardness, can also be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Illustrative Thermodynamic and Kinetic Parameters for this compound

| Parameter | Description | Predicted Significance |

|---|---|---|

| ΔHf° | Standard Enthalpy of Formation | Indicates the stability of the molecule relative to its constituent elements. |

| ΔGf° | Standard Gibbs Free Energy of Formation | Determines the spontaneity of the formation of the molecule. |

| S° | Standard Entropy | Reflects the degree of disorder of the molecule. |

| Ea | Activation Energy | The energy barrier for a specific reaction, indicating its kinetic feasibility. |

| ω | Electrophilicity Index | A measure of the molecule's ability to act as an electrophile. nih.gov |

The electron-donating nature of the isobutoxy and methyl groups influences the electron density of the benzene (B151609) ring, which in turn affects the reactivity of the aldehyde group. These substituents can modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen.

Theoretical models can quantify these effects. For example, by comparing the calculated properties of this compound with those of unsubstituted benzaldehyde (B42025) or other substituted benzaldehydes, a clear understanding of the role of each substituent can be established. nih.gov The planarity of the molecule and the potential for intramolecular hydrogen bonding can also be assessed, as these factors can significantly impact stability and reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is another critical tool in these studies. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determine the molecule's ability to donate or accept electrons, providing a basis for predicting its behavior in various chemical reactions.

Applications and Advanced Materials Research

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of the isobutoxy and methyl groups on the aromatic ring of 2-isobutoxy-5-methylbenzaldehyde makes it a valuable precursor in the multi-step synthesis of complex organic structures. These functional groups can influence the electronic properties and steric interactions during chemical reactions, allowing for the controlled assembly of intricate molecular architectures.

Crafting Biologically Relevant Molecules

Recent research has highlighted the importance of substituted benzaldehydes in the synthesis of molecules with significant biological activity. While direct studies on this compound are not extensively documented, the synthesis of related complex molecules suggests its potential as a key intermediate.

Potential FGF Receptor 1 Kinase Inhibitors: Fibroblast growth factor (FGF) receptors are crucial in cell growth and differentiation, and their dysregulation is implicated in various cancers. The development of inhibitors for FGFR1 is a key area of pharmaceutical research. The synthesis of such inhibitors often involves the use of substituted benzaldehydes to construct the core molecular scaffold. The specific substitution pattern of this compound could be leveraged to create novel FGFR1 inhibitors with tailored binding affinities and pharmacokinetic properties.

Brd4 Bromodomain Inhibitors: Bromodomain and extra-terminal domain (BET) proteins, such as Brd4, are epigenetic readers that play a critical role in gene transcription and are targets for cancer therapy. In the synthesis of aristoyagonine (B1246166) derivatives, which are being investigated as Brd4 bromodomain inhibitors, compounds with an isobutoxy group have been synthesized and evaluated. nih.govsemanticscholar.org For instance, one synthesized derivative incorporating an isobutoxy group demonstrated an IC50 of 16.7 µM against the Brd4 bromodomain. semanticscholar.org This indicates that the isobutoxy moiety is a relevant functional group in the design of new Brd4 inhibitors, suggesting a potential role for this compound in the development of new anticancer agents. nih.govsemanticscholar.org

Paving the Way for Polycyclic Structures and High-Density Fuels

The imperative for high-performance fuels has driven research into the synthesis of high-density polycyclic hydrocarbons. Substituted benzaldehydes are valuable starting materials in this field. nih.govacs.orgrsc.orgresearchgate.net The reaction of various benzaldehyde (B42025) derivatives with other molecules, such as 5,5-dimethyl-1,3-cyclohexanedione or cyclohexanone, can lead to the formation of polycyclic structures that, after hydrogenation, yield high-density fuels. nih.govacs.orgrsc.orgresearchgate.net These fuels are critical for applications where high energy output per unit volume is essential, such as in aviation. nih.govacs.org

The synthesis often proceeds through tandem reactions like Knoevenagel condensation followed by Michael addition and intramolecular cyclization. nih.govacs.org While specific studies employing this compound were not identified, the general synthetic strategies are applicable to a wide range of substituted benzaldehydes. nih.govacs.orgrsc.orgresearchgate.net The isobutoxy and methyl groups on the aromatic ring of this compound could influence the properties of the resulting fuel, such as its density and freezing point.

Table 1: Examples of High-Density Fuel Synthesis from Benzaldehyde Derivatives

| Starting Benzaldehyde Derivative | Reactant | Resulting Structure Type | Reference |

| Alkyl substituted benzaldehydes | 5,5-dimethyl-1,3-cyclohexanedione | Tricyclohexane hydrocarbons | nih.govacs.org |

| Methyl benzaldehydes | Cyclohexanone | Tricyclic alkanes | rsc.orgresearchgate.net |

This table is for illustrative purposes and does not imply direct use of this compound in these specific studies.

An Intermediate for Fine Chemicals and Pharmaceuticals

The chemical reactivity of the aldehyde group, combined with the specific substitution on the aromatic ring, makes this compound a useful intermediate in the synthesis of a variety of fine chemicals and pharmaceutical compounds. Aldehydes are versatile functional groups that can participate in a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.

One notable application is in the synthesis of organoboron compounds. For instance, the related compound 2-(2-isobutoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester that can be synthesized and used in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the creation of complex molecules with potential therapeutic applications. The synthesis of such boronic esters often starts from the corresponding aryl halide, which can be prepared from the benzaldehyde.

Contributions to Polymer Science and Materials Chemistry

The functional groups present in this compound also make it a candidate for applications in polymer science, where precise control over polymer structure and functionality is paramount.

A Potential Monomer and Polymer Precursor

In the realm of polymer chemistry, functionalized benzaldehydes can be utilized as comonomers in polymerization reactions. For example, copolymers of phthalaldehyde and electron-deficient benzaldehydes have been synthesized via anionic polymerization. acs.org This approach allows for the incorporation of specific functionalities into the polymer backbone, which can then be used for further modifications or to impart desired properties to the material. acs.org The electronic nature of the substituents on the benzaldehyde monomer influences its reactivity in the copolymerization process. acs.org While not specifically studied, this compound could potentially be used in similar copolymerization reactions to create novel functional polymers.

Enabling the Functionalization of Polymer Chains

Post-polymerization modification is a powerful tool for creating functional materials. Polymers bearing reactive groups can be chemically altered after their initial synthesis to introduce new properties. Benzaldehyde-functionalized polymers are of particular interest because the aldehyde group can undergo a variety of chemical reactions, such as reductive amination and Schiff base formation. researchgate.netnih.gov This allows for the attachment of a wide range of molecules, including fluorescent dyes, biomolecules, and crosslinking agents, to the polymer chain. researchgate.netnih.govscielo.br

For instance, polymer vesicles with benzaldehyde functionalities in their walls have been created, and the reactivity of these aldehyde groups has been demonstrated through crosslinking and functionalization with fluorescent molecules. nih.gov This highlights the potential of using benzaldehyde derivatives to create advanced, functional materials. Although direct use of this compound for this purpose has not been reported, its aldehyde functionality makes it a candidate for the synthesis of polymers that can be subsequently functionalized. The isobutoxy and methyl groups could also influence the physical properties of the resulting functionalized polymer.

Supramolecular Chemistry

The principles of molecular recognition and self-assembly are central to supramolecular chemistry, and this compound derivatives have contributed to advancements in this field.

Derivatives of salicylaldehyde, the parent structure of this compound, are frequently employed in the design of chemosensors. These sensors utilize changes in optical or electrochemical signals to detect the presence of specific ions or molecules. For example, a dual-channel chemosensor based on 2-hydroxy-5-methyl-1,3-benzenedialdehyde has been developed for the fluorescence and colorimetric detection of glutamic acid. scispace.com The fundamental design principles of such sensors, involving a recognition unit and a signaling unit, could be readily adapted using this compound to create new sensors with tailored specificities. The isobutoxy group, for instance, could influence the sensor's solubility and its interaction with the target analyte.

The formation of well-defined structures through non-covalent interactions is a hallmark of supramolecular chemistry. Host-guest chemistry, a key aspect of this field, involves the encapsulation of a "guest" molecule within a larger "host" molecule. While direct studies on this compound in this context are not detailed in the provided results, the broader principles are applicable.

Supramolecular polymers can be constructed through the orthogonal self-assembly of host-guest systems and metal-ligand interactions. rsc.org This approach combines the selectivity of host-guest recognition with the diverse properties of metal complexes. rsc.org The resulting materials have potential applications in areas such as soft matter, fluorescence sensing, and catalysis. rsc.org

Ion-mobility spectrometry-mass spectrometry has emerged as a powerful tool for studying the non-covalent and host-guest complexes of macrocycles. rsc.org This technique allows for the investigation of conformational flexibility, self-assembly, and ligand binding in a single analysis. rsc.org For instance, it has been used to probe the selective binding of metal ions and small molecules by m-xylene (B151644) macrocycles. rsc.org

Calixarenes and calixresorcarenes are macrocyclic compounds that are widely used as host molecules in supramolecular chemistry. They are synthesized through the condensation of phenols or resorcinols with aldehydes. The use of substituted benzaldehydes, such as this compound, in these condensation reactions allows for the introduction of specific functional groups into the resulting macrocycle. These functional groups can be used to modulate the host's binding properties, solubility, and self-assembly behavior. The isobutoxy group, for example, can enhance the solubility of the calixarene (B151959) in organic solvents and influence its conformational preferences. The methyl group can also play a role in directing the stereochemistry of the final macrocyclic product.

Catalysis Research

Beyond polymerization, derivatives of this compound have potential applications in other areas of catalysis. For instance, coordination polymers and metal-organic frameworks (MOFs) constructed from functionalized organic linkers can serve as heterogeneous catalysts.

Research has shown that zinc(II) coordination polymers can act as highly active and recoverable heterogeneous catalysts for the cyanosilylation of benzaldehydes. semanticscholar.org In these systems, the catalyst facilitates the addition of trimethylsilyl (B98337) cyanide to a benzaldehyde, forming a cyanohydrin derivative. semanticscholar.org The electronic nature of the substituents on the benzaldehyde substrate can influence the reaction rate, with electron-withdrawing groups generally leading to higher reactivity. semanticscholar.org

The design of such catalytic materials often involves the use of polycarboxylic acid linkers. semanticscholar.org While not directly derived from this compound, the principles of using functionalized aromatic compounds as building blocks for catalytic frameworks are highly relevant. The isobutoxy and methyl groups on the benzaldehyde could be modified to create novel linkers for the synthesis of new coordination polymers with tailored catalytic properties.

Homogeneous and Heterogeneous Catalysis in Benzaldehyde Reactions

No research data was found specifically detailing the use of this compound as a substrate in homogeneous or heterogeneous catalysis. General studies on other substituted benzaldehydes suggest that the electronic and steric effects of the isobutoxy and methyl groups would influence reaction rates and selectivity, but specific experimental results for this compound are not documented.

Photoredox Catalysis Applications

There is no available literature that describes the application of this compound within the context of photoredox catalysis. While photoredox catalysis is a powerful tool for the functionalization of aromatic aldehydes, specific protocols or reaction outcomes involving this compound have not been reported.

Catalyst Design and Optimization

Information regarding the design and optimization of catalysts specifically for reactions involving this compound is not available. Catalyst development is typically driven by the requirements of a specific chemical transformation, and without established catalytic reactions for this substrate, targeted catalyst design has not been a subject of published research.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-isobutoxy-5-methylbenzaldehyde likely proceeds from the formylation of 1-isobutoxy-4-methylbenzene. The isobutoxy and methyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution and directing incoming substituents to the ortho and para positions. byjus.com The predominant formation of the desired product, where the formyl group is ortho to the isobutoxy group, suggests the strong directing influence of the alkoxy group.

Established formylation methods for electron-rich aromatic compounds are prime candidates for optimization in the synthesis of this compound. These include:

Vilsmeier-Haack Reaction: This reaction utilizes a substituted formamide (B127407) and phosphorus oxychloride to generate the Vilsmeier reagent, a mild electrophile suitable for the formylation of activated aromatic rings. wikipedia.orgchemistrysteps.comijpcbs.comorganic-chemistry.org

Rieche Formylation: In this method, dichloromethyl methyl ether serves as the formylating agent in the presence of a Lewis acid like titanium tetrachloride. synarchive.comwikipedia.org

Duff Reaction: This reaction employs hexamine as the formyl source for the ortho-formylation of highly activated aromatic compounds such as phenols. wikipedia.org

Reimer-Tiemann Reaction: Primarily used for the ortho-formylation of phenols, this reaction involves the use of chloroform (B151607) in a basic solution to generate dichlorocarbene (B158193) as the electrophile. wikipedia.orgambeed.comyoutube.com

Future research should focus on developing more sustainable and efficient synthetic protocols. This could involve exploring greener solvents, milder reaction conditions, and the use of heterogeneous catalysts to simplify purification and reduce waste. Photocatalytic methods, which utilize light energy to drive chemical reactions, also present a promising frontier for the synthesis of aromatic aldehydes.

Exploration of New Reactivity Modes

The reactivity of this compound is governed by the interplay of its functional groups. The aldehyde moiety is susceptible to nucleophilic attack and oxidation, while the electron-rich aromatic ring can undergo further electrophilic substitution.

Future investigations could explore:

Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form a diverse array of derivatives like Schiff bases and chalcones. These products could possess interesting biological activities or material properties.

Oxidation and Reduction: Selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol would provide access to a different class of compounds with potentially unique applications.

Metal-Catalyzed Cross-Coupling Reactions: The aromatic ring could be further functionalized using modern cross-coupling methodologies, allowing for the introduction of new substituents and the creation of more complex molecular architectures.

Atroposelective Synthesis: For biaryl aldehydes, palladium-catalyzed atroposelective C-H vinylation has been demonstrated, offering a pathway to chiral molecules with potential applications in catalysis and materials science. acs.org Exploring such transformations for derivatives of this compound could be a fruitful area of research.

A significant challenge in exploring these reactivity modes will be achieving high selectivity, particularly in reactions involving the aromatic ring, due to the presence of multiple activating groups.

Integration of Computational and Experimental Studies

Computational chemistry offers powerful tools for predicting and understanding the properties and reactivity of molecules. For this compound, a synergistic approach combining computational modeling with experimental validation would be highly beneficial.

Key areas for computational investigation include:

Electronic Properties: Density Functional Theory (DFT) calculations can be employed to determine the electron distribution, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. This information can provide insights into its reactivity and potential for use in electronic materials. Studies on para-substituted benzaldehydes have shown that the electronic nature of the substituent significantly influences the molecule's interaction with biological macromolecules. nih.gov

Reaction Mechanisms: Computational modeling can elucidate the transition states and reaction pathways of various synthetic and derivatization reactions, aiding in the optimization of reaction conditions and the prediction of product selectivity.

Spectroscopic Properties: Calculation of spectroscopic data (e.g., NMR, IR) can assist in the characterization and structural confirmation of newly synthesized derivatives.

The challenge lies in selecting appropriate computational methods and basis sets that accurately model the system and in corroborating the theoretical predictions with robust experimental data.

Expansion of Applications in Emerging Technologies

While specific applications for this compound are not yet established, its structural motifs suggest potential utility in several advanced technological areas.

Advanced Polymers: Aldehydes are valuable monomers and cross-linking agents in polymer chemistry. numberanalytics.com The incorporation of functionalized benzaldehydes into polymer chains can impart specific properties, such as thermal stability, degradability, and optical characteristics. acs.org The isobutoxy and methyl groups in this compound could enhance the solubility and processability of such polymers.

Organic Electronics: Aromatic aldehydes and their derivatives are being explored as building blocks for organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-donating substituents on the benzene (B151609) ring of this compound could be tuned to modulate the electronic properties of materials derived from it.

Pharmaceutical and Agrochemical Intermediates: The benzaldehyde (B42025) scaffold is a common feature in many biologically active molecules. The specific substitution pattern of this compound could serve as a starting point for the synthesis of novel pharmaceutical or agrochemical candidates.

A primary challenge in these areas will be the rational design and synthesis of derivatives with tailored properties for specific applications. This will require a deep understanding of the structure-property relationships, which can be developed through the integrated experimental and computational approaches outlined above. The commercial availability of this compound, as indicated by chemical suppliers, provides a crucial starting point for these research endeavors. aobchem.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。